molecular formula C29H31F3N2O3 B167863 Almorexant CAS No. 1266467-63-3

Almorexant

Cat. No. B167863
M. Wt: 512.6 g/mol
InChI Key: DKMACHNQISHMDN-RPLLCQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Almorexant, also known by its development code ACT-078573, is an orexin antagonist, acting as a competitive antagonist of the OX1 and OX2 orexin receptors . It was being developed by the pharmaceutical companies Actelion and GSK for the treatment of insomnia .


Synthesis Analysis

The enantioselective synthesis of almorexant, a potent antagonist of human orexin receptors, is presented. The chiral tetrahydroisoquinoline core structure was prepared via iridium-catalysed asymmetric intramolecular allylic amidation . Further key catalytic steps of the synthesis include an oxidative Heck reaction .


Molecular Structure Analysis

Almorexant has a molecular formula of C29H31F3N2O3 . It belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached .


Chemical Reactions Analysis

The key catalytic steps in the synthesis of Almorexant include an iridium-catalysed asymmetric intramolecular allylic amidation and an oxidative Heck reaction .


Physical And Chemical Properties Analysis

Almorexant has a density of 1.2±0.1 g/cm3, a boiling point of 620.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . It has a molar refractivity of 136.2±0.3 cm3, and a molar volume of 425.1±3.0 cm3 .

Scientific Research Applications

Specific Scientific Field

Neurology and Sleep Medicine .

Summary of the Application

Almorexant, a dual orexin receptor antagonist, has been used in preclinical studies to promote sleep . It was also in Phase III clinical trials for sleep disorders .

Methods of Application or Experimental Procedures

Almorexant acts as a dual antagonist for orexin receptors OX1R and OX2R . It has been tested in insomnia patients .

Results or Outcomes

Almorexant dose-dependently induced sleep in various species, increasing both NREM and REM sleep . In a dose-finding study in non-elderly patients, a significantly higher sleep efficiency was observed following single doses of almorexant 400 mg versus placebo, and statistically significant, dose-related reductions in wake after sleep onset (WASO) at 400, 200, and 100 mg doses .

Alcohol Addiction

Specific Scientific Field

Neurobiology and Addiction Research .

Summary of the Application

Almorexant has been studied for its potential role in attenuating ethanol self-administration .

Methods of Application or Experimental Procedures

In an operant self-administration paradigm, systemic administration of almorexant was shown to decrease operant self-administration of 20% ethanol .

Results or Outcomes

The study demonstrated that systemic administration of almorexant decreased operant self-administration of 20% ethanol .

Alzheimer’s Disease

Specific Scientific Field

Neurobiology and Geriatric Medicine .

Summary of the Application

Almorexant has been studied for its potential role in improving learning and memory in Alzheimer’s disease (AD) mice .

Methods of Application or Experimental Procedures

In a study, APP/PS1 mice (a model of Alzheimer’s disease) were given different doses of Almorexant (10mg/kg, 30mg/kg, and 60mg/kg) via intraperitoneal injection at the beginning of the light period (6:00 am) for a 28-day intervention period .

Results or Outcomes

The study found that a moderate dose of Almorexant (30mg/kg) prolonged the sleep duration of APP/PS1 (AD) mice to a greater extent than the low dose (10mg/kg) without altering learning and memory . High-dose (60mg/kg) Almorexant impaired behavioral learning and memory performance in mice . Treatment with Almorexant may reduce β-amyloid deposition in AD, slowing neurodegeneration .

Reward-seeking Behavior

Specific Scientific Field

Neurobiology and Addiction Research .

Summary of the Application

Almorexant, a dual orexin/hypocretin R 1 and R 2 receptor antagonist, has been implicated in reward-seeking behavior .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

properties

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMACHNQISHMDN-RPLLCQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007352
Record name Almorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Almorexant

CAS RN

871224-64-5, 913358-93-7
Record name Almorexant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871224-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almorexant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almorexant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Almorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Almorexant hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALMOREXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Almorexant
Reactant of Route 2
Reactant of Route 2
Almorexant
Reactant of Route 3
Reactant of Route 3
Almorexant
Reactant of Route 4
Reactant of Route 4
Almorexant
Reactant of Route 5
Reactant of Route 5
Almorexant
Reactant of Route 6
Reactant of Route 6
Almorexant

Citations

For This Compound
1,500
Citations
RT Owen, R Castaner, J Bolos, C Estivill - Drugs of the Future, 2009 - access.portico.org
Almorexant is a novel, selective, orally active dual orexin OX1 and OX2 receptor antagonist. It is rapidly absorbed and distributed and shows no tendency to accumulate with repeated …
Number of citations: 20 access.portico.org
J Black, G Pillar, J Hedner, O Polo, O Berkani… - Sleep medicine, 2017 - Elsevier
… with almorexant 200 mg, 3) sleep maintenance with almorexant 100 mg, 4) sleep initiation and … sleep time with almorexant 100 mg, 5) sleep quality and dWRT with almorexant 200 mg, …
Number of citations: 45 www.sciencedirect.com
P Hoever, S De Haas, J Winkler… - Clinical …, 2010 - Wiley Online Library
… (6 on almorexant, 2 on placebo, 2 on zolpidem 10 mg). Almorexant was well tolerated with no … reduced following daytime administration of zolpidem or almorexant at doses of ≥400 mg. …
Number of citations: 107 ascpt.onlinelibrary.wiley.com
T Roth, J Black, R Cluydts, P Charef, M Cavallaro… - Sleep, 2017 - academic.oup.com
… was significantly increased with each almorexant dose (mean … significantly reduced only with almorexant 200 mg versus … Adverse events were similar between all almorexant dose …
Number of citations: 29 academic.oup.com
GM Mang, T Dürst, H Bürki, S Imobersteg… - Sleep, 2012 - academic.oup.com
… we characterized the effects of almorexant and the role of OX … : (1) the effects of almorexant on orexin-induced locomotion; (2… of almorexant on sleep; and (4) the effects of almorexant on …
Number of citations: 93 academic.oup.com
M Hoch, P Hoever, J Zisowsky, A Priestley, D Fleet… - Pharmacology, 2012 - karger.com
… The V ss of almorexant further indicates that almorexant is widely distributed into the … of action of almorexant. A dedicated mass balance study with radiolabeled almorexant is needed for …
Number of citations: 13 karger.com
P Hoever, SL de Haas, G Dorffner… - Journal of …, 2012 - journals.sagepub.com
The objectives of this study were to investigate the multiple-dose tolerability, safety, pharmacokinetics, and pharmacodynamics of the dual orexin receptor antagonist almorexant. …
Number of citations: 70 journals.sagepub.com
J Dingemanse, M Gehin, HG Cruz… - Drug Design …, 2014 - Taylor & Francis
… compression; almorexant has an absolute bioavailability of 11.2%; and almorexant modestly … developed to increase the bioavailability of almorexant. The geometric mean ratios of the …
Number of citations: 3 www.tandfonline.com
J Dingemanse, P Hoever, M Hoch, A Treiber… - Drug Metabolism and …, 2013 - ASPET
… of almorexant in humans. After oral administration of a 200-mg dose of 14 C-almorexant, almorexant was … Unchanged almorexant was not found in urine and represented 10% of the …
Number of citations: 9 dmd.aspetjournals.org
TC Neylan, A Richards, TJ Metzler, LM Ruoff, J Varbel… - Sleep, 2020 - academic.oup.com
Study Objectives Hypnotic medications can adversely affect behavior during unanticipated awakenings during the night. Animals treated with the hypocretin (Hcrt) receptor antagonist …
Number of citations: 25 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.